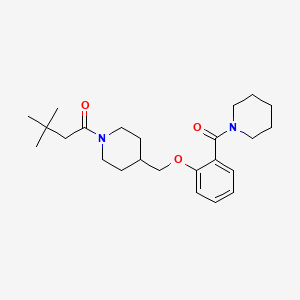

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one

Description

Properties

Molecular Formula |

C24H36N2O3 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

3,3-dimethyl-1-[4-[[2-(piperidine-1-carbonyl)phenoxy]methyl]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C24H36N2O3/c1-24(2,3)17-22(27)25-15-11-19(12-16-25)18-29-21-10-6-5-9-20(21)23(28)26-13-7-4-8-14-26/h5-6,9-10,19H,4,7-8,11-18H2,1-3H3 |

InChI Key |

GKESCHYQSOBTBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)COC2=CC=CC=C2C(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one has a wide range of scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Functional Group Impact: Amino groups (Compound A) and amines (Compound D) improve solubility, while aromatic heterocycles (thiophene, pyridine) modulate electronic properties .

- Synthetic Feasibility : High-yield synthesis of MK89 (98%) contrasts with the discontinued status of the target compound, suggesting scalability challenges in the latter .

Biological Activity

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one, with the CAS number 1030097-32-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C24H36N2O3

- Molecular Weight : 400.56 g/mol

- Purity : 98%

The compound exhibits various biological activities primarily attributed to its piperidine and phenoxy groups. These functionalities are known to interact with multiple biological targets, potentially leading to a range of pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The piperidine moiety is often linked to enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The presence of the phenoxy group allows for radical scavenging activity, which can protect cells from oxidative stress. This has been evaluated using assays such as DPPH radical scavenging.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology for conditions like Alzheimer's disease.

Biological Activity Data Table

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Evaluation : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the piperidine structure significantly enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Effects : Research has shown that compounds containing piperidine can exhibit neuroprotective effects by inhibiting AChE activity. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

- Oxidative Stress Reduction : Another study demonstrated that similar compounds could effectively reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in conditions associated with oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.